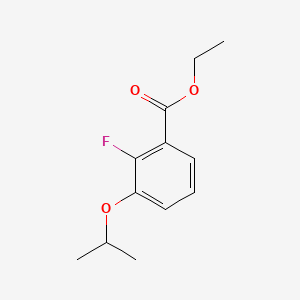

Ethyl 2-fluoro-3-isopropoxybenzoate

Description

Contextualization of Substituted Benzoates in Modern Organic Synthesis

Substituted benzoates are a cornerstone of organic chemistry, serving as versatile intermediates in the synthesis of a wide array of more complex molecules. t3db.cawikipedia.org The benzene (B151609) ring provides a stable scaffold that can be functionalized with various substituents to modulate the electronic and steric properties of the molecule. nist.gov These modifications can influence the reactivity of the ester group and provide handles for further chemical transformations. t3db.ca Benzoate (B1203000) esters are key components in the synthesis of pharmaceuticals, agrochemicals, and polymers, and their derivatives are often explored for their unique biological activities and material properties. ontosight.aisigmaaldrich.com

Significance of Organofluorine Compounds in Advanced Chemical Science

The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has had a profound impact on chemical science, particularly in the development of pharmaceuticals and advanced materials. nih.govnih.gov The high electronegativity and small size of the fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nih.govnih.gov As a result, a significant percentage of new pharmaceuticals entering the market contain fluorine. nih.gov The unique properties imparted by fluorine make organofluorine compounds a subject of intense research and development. nih.gov

Overview of Current Research Trends in Fluorinated Benzoate Esters

Current research into fluorinated benzoate esters is diverse, with applications ranging from liquid crystals to medicinal chemistry. epo.org The strategic placement of fluorine atoms on the benzoate ring can fine-tune the electronic and physical properties of these molecules, leading to the development of materials with specific characteristics. In medicinal chemistry, fluorinated benzoates are investigated as potential therapeutic agents, with research exploring their anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aigoogle.com The synthesis of novel fluorinated benzoate esters as intermediates for more complex targets is also a significant area of research. epo.orgepo.org

Scope and Objectives of the Comprehensive Research Outline

The primary objective of this article is to present a detailed and scientifically accurate overview of Ethyl 2-fluoro-3-isopropoxybenzoate. Due to the limited direct literature on this specific compound, this article will leverage data from structurally related molecules and established principles of organic chemistry to infer its properties, potential synthetic routes, and likely areas of application. The following sections will provide a thorough analysis of its chemical characteristics and potential significance in contemporary research.

Physicochemical Properties of this compound

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

|---|---|---|

| Molecular Formula | C₁₂H₁₅FO₃ | Based on chemical structure |

| Molecular Weight | 226.24 g/mol | Calculated from molecular formula |

| Appearance | Likely a colorless to pale yellow liquid | Based on similar simple benzoate esters wikipedia.org |

| Boiling Point | Estimated to be in the range of 250-300 °C | Extrapolation from related substituted benzoates |

| Solubility | Likely insoluble in water, soluble in common organic solvents | General property of benzoate esters wikipedia.org |

| CAS Number | Not assigned | No record found in major chemical databases |

Synthesis of this compound

The synthesis of this compound would most logically proceed through the esterification of its corresponding carboxylic acid, 2-fluoro-3-isopropoxybenzoic acid. This is a standard and well-established reaction in organic chemistry.

A plausible synthetic route would involve two key steps:

Synthesis of 2-fluoro-3-isopropoxybenzoic acid: This precursor acid is commercially available from some chemical suppliers. bldpharm.com Its synthesis would likely involve the etherification of a dihydroxy- or hydroxy-fluorobenzoic acid derivative with an isopropyl halide under basic conditions.

Esterification: The 2-fluoro-3-isopropoxybenzoic acid would then be reacted with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, to yield this compound. This is a classic Fischer esterification reaction.

The existence of a related compound, Ethyl 2-fluoro-5-formyl-3-isopropoxybenzoate, with a confirmed CAS number (2918947-22-3), lends further support to the feasibility of synthesizing benzoates with this substitution pattern. a2bchem.com

Potential Research Applications

Given its structural features, this compound holds potential as a valuable intermediate in several areas of chemical research:

Pharmaceutical Synthesis: The combination of a fluorine atom and an isopropoxy group on a benzoate scaffold makes this compound an attractive building block for the synthesis of novel drug candidates. The fluorine can enhance metabolic stability and binding affinity, while the isopropoxy group can modulate lipophilicity. The parent acid, 2-amino-3-fluorobenzoic acid, is a known intermediate in the synthesis of therapeutic agents. orgsyn.org

Agrochemical Research: Similar to pharmaceuticals, the introduction of fluorine into agrochemicals can lead to enhanced efficacy and stability. This compound could serve as a starting material for new herbicides, fungicides, or insecticides.

Materials Science: Fluorinated aromatic esters are known to be used in the development of liquid crystals and other advanced materials. The specific substitution pattern of this compound could impart unique optical or electronic properties, making it a candidate for investigation in this field.

Properties

IUPAC Name |

ethyl 2-fluoro-3-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-4-15-12(14)9-6-5-7-10(11(9)13)16-8(2)3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLABOYHWRBOKHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Fluoro 3 Isopropoxybenzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available, or easily synthesizable precursors.

The most logical primary disconnection for Ethyl 2-fluoro-3-isopropoxybenzoate is the ester linkage, which is a common and reliable bond-forming reaction. This leads to two primary synthons: the 2-fluoro-3-isopropoxybenzoyl cation and the ethoxide anion, which correspond to the key precursors: 2-fluoro-3-isopropoxybenzoic acid and ethanol (B145695) .

A secondary disconnection involves the isopropoxy ether bond. This bond can be retrosynthetically cleaved via a Williamson ether synthesis disconnection, leading to a 2-fluoro-3-hydroxybenzoic acid intermediate and an isopropyl halide or sulfate. This approach simplifies the aromatic precursor to a di-substituted benzoic acid.

Based on the retrosynthetic analysis, the following key precursors and intermediates are identified:

This compound (Target Molecule)

2-fluoro-3-isopropoxybenzoic acid: This is the immediate carboxylic acid precursor required for esterification.

Ethanol: The alcohol component for the esterification.

2-fluoro-3-isopropoxybenzoyl chloride: An activated form of the carboxylic acid for certain types of esterification.

2-fluoro-3-hydroxybenzoic acid: A key intermediate for the introduction of the isopropoxy group.

An isopropylating agent: Such as 2-bromopropane (B125204) or isopropyl sulfate, for the Williamson ether synthesis.

Simpler fluorinated aromatics: Such as 2,3-difluorobenzoic acid or 2-fluoro-3-aminobenzoic acid, which could serve as starting points for the synthesis of 2-fluoro-3-hydroxybenzoic acid.

Several synthetic pathways can be envisioned based on these precursors. The most straightforward approach involves the synthesis of 2-fluoro-3-isopropoxybenzoic acid followed by its esterification with ethanol.

The synthesis of 2-fluoro-3-isopropoxybenzoic acid itself can be challenging. A plausible route starts from a more readily available substituted benzoic acid. For instance, starting with 2,3-difluorobenzoic acid, a selective nucleophilic aromatic substitution could potentially introduce a hydroxyl group at the 3-position. However, controlling the regioselectivity of such a reaction can be difficult. A more controllable route might involve starting with 2-amino-3-fluorobenzoic acid, converting the amino group to a hydroxyl group via a Sandmeyer-type reaction (diazotization followed by hydrolysis), and then performing a Williamson ether synthesis with an isopropylating agent to introduce the isopropoxy group.

Once 2-fluoro-3-isopropoxybenzoic acid is obtained, several esterification methods are available to form the final product. The choice of method will depend on factors such as scale, desired purity, and the reactivity of the starting materials.

Esterification Routes for Benzoate (B1203000) Core Formation

The formation of the ethyl ester from 2-fluoro-3-isopropoxybenzoic acid is the final and crucial step in the synthesis. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the carboxylic acid.

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. organic-chemistry.orgtcu.edu This is typically done by using a large excess of the alcohol or by removing water as it is formed. organic-chemistry.orgmasterorganicchemistry.com

For the synthesis of this compound, the reaction would involve heating 2-fluoro-3-isopropoxybenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the protonated ester. Deprotonation yields the final product. masterorganicchemistry.com

A modern variation of this method involves the use of microwave irradiation, which can significantly reduce reaction times. For example, the esterification of 4-fluoro-3-nitrobenzoic acid has been successfully carried out using a sealed-vessel microwave technique with catalytic amounts of sulfuric acid. usm.my This approach could be applicable to the synthesis of this compound.

Table 1: Representative Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

| 4-fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave, sealed vessel, 120°C, 20 min | Good | usm.my |

| Benzoic acid | Methanol (B129727) | H₂SO₄ | Reflux | ~70% | tcu.edu |

To circumvent the equilibrium limitations of Fischer esterification, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride. This method typically proceeds under milder conditions and gives high yields.

The first step is the conversion of 2-fluoro-3-isopropoxybenzoic acid to 2-fluoro-3-isopropoxybenzoyl chloride . This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of dimethylformamide (DMF).

The resulting acyl chloride is then reacted with ethanol, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) that is generated during the reaction, driving the reaction to completion. This method is generally very effective for a wide range of substrates. The preparation of similar acyl chlorides, such as 2-fluorobenzoyl chloride, is well-established. nih.gov

Table 2: Reagents for Acyl Chloride Formation

| Reagent | Byproducts | Notes |

| Thionyl chloride (SOCl₂) | SO₂, HCl | Byproducts are gaseous, facilitating purification. |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Also produces gaseous byproducts; often used for sensitive substrates. |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Produces a liquid byproduct (POCl₃) that needs to be separated. |

Another approach to activate the carboxylic acid is to convert it into an anhydride (B1165640). The symmetrical anhydride of 2-fluoro-3-isopropoxybenzoic acid could be prepared and then reacted with ethanol. However, this method consumes two equivalents of the carboxylic acid for every mole of ester formed.

A more efficient variation is the use of a mixed anhydride. A particularly effective modern method is the Shiina esterification, which utilizes an aromatic carboxylic anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydration-condensation agent. wikipedia.org This reaction can be performed under either acidic or basic conditions. In the basic variant, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is used. acs.orgnih.gov

The reaction proceeds by the formation of a mixed anhydride between the substrate carboxylic acid (2-fluoro-3-isopropoxybenzoic acid) and MNBA. This mixed anhydride is then selectively attacked by the alcohol (ethanol) at the carbonyl group derived from the substrate, leading to the desired ester with high chemoselectivity. wikipedia.org This method is known for its mild reaction conditions and high yields, even with sterically hindered substrates. acs.orgnih.gov

Transesterification Processes for Ethyl Ester Formation

The ethyl ester functional group in the target molecule is commonly introduced via esterification of the corresponding carboxylic acid or transesterification from another ester, such as a methyl ester. Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. libretexts.org This equilibrium-driven reaction is typically conducted using a large excess of the desired alcohol (in this case, ethanol) to shift the equilibrium towards the product, often in the presence of an acid or base catalyst. libretexts.org

Acid-catalyzed transesterification, analogous to Fischer esterification, is a common method. quora.comscribd.com The reaction is initiated by the protonation of the carbonyl oxygen of the starting ester (e.g., mthis compound), which enhances the electrophilicity of the carbonyl carbon. A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (e.g., methanol) yield the desired ethyl ester and regenerate the acid catalyst. libretexts.org

Table 1: Conditions for Acid-Catalyzed Esterification/Transesterification

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | Carboxylic Acid or Methyl Ester, Ethanol | Forms ethyl ester | quora.comresearchgate.net |

| Catalyst | Concentrated H₂SO₄, TsOH | Protonates carbonyl, increasing reactivity | libretexts.orgquora.com |

| Solvent | Ethanol (in large excess) | Serves as both reactant and solvent; drives equilibrium | libretexts.org |

| Temperature | Reflux | To accelerate the reaction rate | quora.com |

Alternatively, base-promoted transesterification can be employed, although it is less common for this transformation due to the risk of saponification (hydrolysis) of the ester.

Introduction of the Fluorine Atom onto the Aromatic Ring

Incorporating a fluorine atom at a specific position on the aromatic ring is a pivotal step in the synthesis. The choice of method depends heavily on the nature and position of the other substituents on the ring and the starting material available.

Direct fluorination of an aromatic ring can be achieved using electrophilic fluorinating agents, which act as a source of an electrophilic "F⁺" species. alfa-chemistry.com This reaction proceeds via a standard electrophilic aromatic substitution (SₑAr) mechanism. The success of this strategy hinges on the presence of activating, electron-donating groups (EDGs) on the aromatic ring, which increase its nucleophilicity. acs.orgacs.org For the synthesis of this compound, this method could potentially be applied to a precursor like ethyl 3-isopropoxybenzoate. The isopropoxy group is an ortho, para-director; however, achieving selective fluorination at the sterically hindered ortho position can be challenging.

A variety of modern electrophilic fluorinating agents are available, offering advantages in handling and safety over elemental fluorine. jove.com

Table 2: Common Electrophilic Fluorinating Agents

| Reagent | Common Name | Characteristics | Reference |

|---|---|---|---|

| F-TEDA-BF₄ | Selectfluor® | Stable, crystalline solid; widely used and effective for many substrates. | alfa-chemistry.comjove.com |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe agent with high fluorinating ability. | alfa-chemistry.com |

| Acetyl Hypofluorite (CH₃COOF) | N/A | Highly reactive; often prepared in situ from elemental fluorine. Effective for activated rings like phenol (B47542) and aniline (B41778) derivatives. | acs.org |

The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic fluorine agent to form a Wheland-type intermediate (a carbocation), followed by the loss of a proton to restore aromaticity. researchgate.net

Nucleophilic aromatic substitution (SₙAr) provides an alternative route to introduce fluorine. This method involves the displacement of a suitable leaving group on the aromatic ring by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). arkat-usa.org The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro (NO₂) or cyano (CN) group, positioned ortho or para to the leaving group. libretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step. libretexts.orgstackexchange.com

For instance, a precursor like ethyl 2-chloro-3-nitrobenzoate (B8449086) could be subjected to SₙAr with a fluoride salt to replace the chlorine atom with fluorine. The nitro group at the 3-position, while not directly ortho or para, can still provide some activation. A subsequent reduction of the nitro group and conversion to the isopropoxy moiety would be required.

Interestingly, in SₙAr reactions, fluoride itself is often the best leaving group among the halogens (F > Cl > Br > I). This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine atom that polarizes the C-F bond and activates the ring toward attack. libretexts.org

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring, starting from a primary aromatic amine (aniline derivative). wikipedia.orgjk-sci.com The process involves two main steps:

Diazotization: The primary amine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Fluorodediazoniation: The diazonium salt is then complexed with a fluorinated counterion, typically tetrafluoroborate (B81430) (BF₄⁻) from fluoroboric acid (HBF₄), to form an arenediazonium tetrafluoroborate salt. jk-sci.com This salt is isolated and then thermally decomposed, releasing nitrogen gas and boron trifluoride, to yield the desired aryl fluoride. wikipedia.org

Table 3: Key Aspects of the Balz-Schiemann Reaction

| Step | Reagents | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Diazotization | Ar-NH₂, NaNO₂, HCl | 0–5 °C | Ar-N₂⁺Cl⁻ (Diazonium Salt) | jk-sci.com |

| Salt Formation | Ar-N₂⁺Cl⁻, HBF₄ or NaBF₄ | Cold | Ar-N₂⁺BF₄⁻ (Diazonium Tetrafluoroborate) | wikipedia.org |

| Decomposition | Ar-N₂⁺BF₄⁻ | Heat (often > 100 °C) or Photolysis | Ar-F (Aryl Fluoride) | jk-sci.comcas.cn |

To synthesize this compound, one could envision starting with ethyl 2-amino-3-isopropoxybenzoate and subjecting it to the Balz-Schiemann reaction. Innovations to the classic procedure include using alternative counterions like hexafluorophosphates (PF₆⁻) or performing the reaction under milder, organocatalyzed conditions to improve yields and functional group tolerance. wikipedia.orgcas.cnnih.gov

Installation of the Isopropoxy Moiety

The isopropoxy ether linkage is typically formed using a nucleophilic substitution reaction where an oxygen nucleophile attacks an appropriate isopropyl electrophile.

The Williamson ether synthesis is the most prominent method for preparing ethers, including aryl ethers like the isopropoxy-substituted target molecule. byjus.com This reaction proceeds via an Sₙ2 mechanism. vaia.com In the context of synthesizing this compound, the most logical precursor would be a phenol, specifically ethyl 2-fluoro-3-hydroxybenzoate. wipo.int

The synthesis involves two steps:

Deprotonation: The phenolic hydroxyl group is deprotonated with a suitable base to form a highly nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion attacks an isopropyl electrophile, typically an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), displacing the halide leaving group to form the ether linkage. vaia.comyoutube.com

The choice of base and solvent is crucial for the reaction's success. Strong bases are required to fully deprotonate the weakly acidic phenol. The Sₙ2 reaction is favored by polar aprotic solvents.

Table 4: Reagents and Conditions for Williamson Ether Synthesis

| Component | Examples | Role | Reference |

|---|---|---|---|

| Phenolic Precursor | Ethyl 2-fluoro-3-hydroxybenzoate | Source of the oxygen nucleophile | wipo.int |

| Base | NaH, K₂CO₃, NaOH | Deprotonates the phenol to form the phenoxide | byjus.commasterorganicchemistry.com |

| Alkylating Agent | 2-Bromopropane, 2-Iodopropane, Isopropyl tosylate | Provides the isopropyl group for the ether | vaia.com |

| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents that favor Sₙ2 reactions | byjus.commasterorganicchemistry.com |

It is important to use a primary or secondary alkyl halide. Tertiary alkyl halides are prone to undergoing E2 elimination as a competing side reaction, especially given that the phenoxide is also a reasonably strong base. byjus.com

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction is a versatile and reliable method for forming carbon-oxygen bonds, specifically for the synthesis of esters and ethers. organic-chemistry.orgmdpi.com This reaction facilitates the conversion of a primary or secondary alcohol into an ether through a dehydrative condensation with a nucleophile, in this case, a phenol. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com

In the context of synthesizing this compound, the reaction would involve the coupling of ethyl 2-fluoro-3-hydroxybenzoate (the phenolic component) with isopropanol (B130326) (the alcohol component). The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for a symmetrical alcohol like isopropanol. organic-chemistry.org

The general mechanism involves the activation of the phosphine by the azodicarboxylate to form a phosphonium (B103445) salt. This intermediate then activates the isopropanol, making the hydroxyl group a good leaving group. The phenoxide, formed by the deprotonation of ethyl 2-fluoro-3-hydroxybenzoate, then acts as the nucleophile, attacking the activated isopropanol in an Sₙ2 fashion to yield the desired isopropyl ether product. A key advantage of the Mitsunobu reaction is that it occurs under mild, neutral conditions. However, a significant drawback is the generation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct, which can complicate purification.

Table 1: Reagents and Conditions for Mitsunobu Etherification

| Reagent/Parameter | Role/Condition | Notes |

| Ethyl 2-fluoro-3-hydroxybenzoate | Phenolic Nucleophile | The starting material providing the benzoate core. |

| Isopropanol | Alcohol | Provides the isopropoxy group. |

| Triphenylphosphine (PPh₃) | Phosphine Reagent | Activates the alcohol. |

| DIAD or DEAD | Azodicarboxylate | Oxidizing agent that facilitates the reaction. |

| Solvent (e.g., THF, Dioxane) | Reaction Medium | Aprotic solvents are typically used. organic-chemistry.org |

| Temperature | 0 °C to Room Temp. | The reaction is usually initiated at a lower temperature before being allowed to warm. |

Alkylation Reactions of Phenols with Isopropyl Halides

A more traditional and widely used method for preparing aryl ethers is the Williamson ether synthesis. masterorganicchemistry.comchemistrysteps.com This reaction involves the deprotonation of a phenol by a base to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide via an Sₙ2 reaction. youtube.com

To synthesize this compound, the phenolic starting material, ethyl 2-fluoro-3-hydroxybenzoate, is first treated with a suitable base to generate the corresponding sodium or potassium phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comvaia.com The resulting phenoxide is then reacted with an isopropyl halide, such as 2-bromopropane or 2-iodopropane.

Table 2: Comparative Analysis of Isopropyl Halides for Williamson Synthesis

| Isopropyl Halide | Leaving Group Ability | Reactivity in Sₙ2 | Potential for E2 Elimination |

| 2-chloropropane | Fair | Moderate | Moderate |

| 2-bromopropane | Good | Good | Significant |

| 2-iodopropane | Excellent | High | High |

Advanced Synthetic Strategies and Cascade Reactions

Modern synthetic chemistry offers more sophisticated approaches to construct complex molecules like this compound, either by building the aromatic core through coupling reactions or by combining multiple steps into efficient cascade sequences.

Transition Metal-Catalyzed Cross-Coupling Reactions for Building the Aromatic Skeleton

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While typically used for C-C or C-N bond formation, variations like the Ullmann condensation or Buchwald-Hartwig amination have been adapted for ether synthesis. organic-chemistry.org These methods can be envisioned for the synthesis of the 2-fluoro-3-isopropoxybenzoate core.

A plausible strategy could involve a palladium- or copper-catalyzed coupling of an aryl halide with an alcohol. google.com For instance, a suitably substituted aryl halide, such as ethyl 2-bromo-3-fluorobenzoate, could be coupled with sodium isopropoxide. This Ullmann-type reaction often requires a copper catalyst, high temperatures, and a ligand like N,N-dimethylglycine to proceed efficiently. organic-chemistry.org

Alternatively, advanced strategies could focus on building the aromatic ring itself. A transition-metal-catalyzed process could be used to introduce the fluorine atom into a pre-existing aromatic ring, a field that has seen significant advances. nih.govescholarship.orgescholarship.org For example, a palladium-catalyzed fluorination could be applied to an appropriate precursor. However, direct C-H functionalization to install all three substituents (fluoro, isopropoxy, and ethyl carboxylate) in the correct orientation on a benzene (B151609) ring in a single step remains a significant synthetic challenge.

Multicomponent Reactions Incorporating Benzoate Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov MCRs are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity. nih.gov

While a specific MCR for the direct synthesis of this compound is not established, one could conceptually design such a reaction. This might involve the reaction of a β-ketoester, an isopropyl-containing component, and a source of fluorinated C1 synthon. Many MCRs are known to produce highly functionalized heterocyclic compounds, and some have been developed for the synthesis of carbocyclic systems or functionalized aromatic compounds. researchgate.netresearchgate.net For instance, a domino reaction could be devised to construct a cyclohexene (B86901) ring from multiple components, which is then aromatized and functionalized in subsequent steps. The development of MCRs for such specific substitution patterns on a benzoate scaffold remains an active area of research.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.eduepa.gov This involves considering aspects like atom economy, the use of catalysts, and safer solvents. pnas.orgpurkh.com

Key green chemistry principles applicable to the synthesis include:

Prevention of Waste: Designing synthetic routes that minimize byproducts. For example, improving the selectivity of the Williamson ether synthesis to reduce the formation of propene.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones, such as the classic Mitsunobu reaction. pnas.org

Use of Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents that are used in excess and generate significant waste. jetir.org

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or in some cases, running the reaction under solvent-free conditions. organic-chemistry.orgacs.org

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste, reducing purification efforts, and often accelerating reaction rates. This approach can be applied to key steps in the synthesis of this compound.

For the alkylation step (Williamson synthesis), a solvent-free approach could involve mixing the phenolic starting material with a solid base, like potassium fluoride on alumina (B75360) (KF/Al₂O₃), and the alkylating agent. researchgate.net The reaction can be promoted by gentle heating or microwave irradiation. Microwave-assisted organic synthesis under solvent-free conditions is a well-established green technique that can dramatically reduce reaction times and improve yields.

Table 3: Comparison of Conventional vs. Solvent-Free Alkylation

| Feature | Conventional Heating in Solvent | Solvent-Free Microwave Irradiation |

| Energy Input | High (prolonged heating) | Low (short reaction time) |

| Solvent Use | High (e.g., DMF, Acetonitrile) | None |

| Reaction Time | Hours to days | Minutes |

| Work-up | Liquid-liquid extraction, distillation | Simple filtration, direct purification |

| Waste Generation | High (solvent and byproducts) | Low |

Scientific Article on this compound Remains Elusive Due to Lack of Specific Research

A comprehensive review of available scientific literature and patent databases has revealed a significant gap in detailed research concerning the chemical compound this compound. Despite extensive searches for specific synthetic methodologies, including atom-economical, step-economical, and sustainable catalytic approaches, no dedicated studies outlining its preparation were identified.

Similarly, information regarding the development of sustainable catalytic systems such as organocatalysis, biocatalysis, or phase transfer catalysis for the synthesis of this specific ester is not present in the public domain. While general principles of these catalytic methods are well-documented for other compounds, their application to this compound has not been described. A 2022 study highlighted the potential of biocatalysis for creating fluorinated compounds like 2-fluoro-3-hydroxypropionic acid, but this does not extend to the target molecule. nih.govnih.gov

Furthermore, established purification and isolation techniques, which are crucial for obtaining the compound in a pure form, lack specific protocols for this compound. General methods for the purification of esters are well-known in organic chemistry. These include:

Chromatographic Separations: Techniques like column chromatography, flash chromatography, and High-Performance Liquid Chromatography (HPLC) are standard for purifying esters. sapub.orgresearchgate.netresearchgate.netresearchgate.nettudelft.nlcup.edu.cn The choice of solvent system is critical; for instance, a mixture of ethyl acetate (B1210297) and hexane (B92381) is commonly used. researchgate.net

Distillation: This method is effective for separating esters from non-volatile impurities or from starting materials with different boiling points. scienceready.com.auyoutube.comgoogle.com

Recrystallization: For solid esters, recrystallization from a suitable solvent or solvent mixture can yield highly pure crystalline material. youtube.comrubingroup.orgmt.comreddit.comyoutube.com

However, without experimental data for this compound, specific parameters for these purification techniques—such as appropriate solvent systems for chromatography or recrystallization, or the boiling point for distillation—remain undetermined.

The absence of dedicated research on this compound means that detailed research findings and data tables, as requested, cannot be generated at this time. The synthesis of related compounds, such as other fluorinated benzoic acid esters, has been reported, often involving the esterification of the corresponding carboxylic acid. libretexts.orgwipo.intarkat-usa.orgrsc.org For example, a 2021 patent describes the synthesis of 2-fluoro-3-nitrobenzoic acid. wipo.int However, without information on the precursor, 2-fluoro-3-isopropoxybenzoic acid, a direct synthetic route to the target ester cannot be definitively outlined.

Spectroscopic and Structural Characterization of Ethyl 2 Fluoro 3 Isopropoxybenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For Ethyl 2-fluoro-3-isopropoxybenzoate, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group, the isopropoxy group, and the aromatic ring.

Ethyl Group: The ethyl group will exhibit a quartet for the methylene (B1212753) protons (-CH2-) due to coupling with the three adjacent methyl protons, and a triplet for the methyl protons (-CH3) from coupling with the two methylene protons.

Isopropoxy Group: The methine proton (-CH-) of the isopropoxy group will appear as a septet, being coupled to the six protons of the two methyl groups. The two methyl groups (-CH3) will appear as a doublet, coupled to the single methine proton.

Aromatic Protons: The protons on the benzene (B151609) ring will show complex splitting patterns due to coupling with each other and potentially with the fluorine atom. Their chemical shifts will be influenced by the electron-donating isopropoxy group and the electron-withdrawing fluoro and ester groups.

A representative, though not identical, ¹H NMR spectrum of a similar compound, ethyl benzoate (B1203000), can provide some context for the expected signals of the ethyl group. chemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

| Aromatic-H | 6.9 - 7.8 | Multiplet | 3H |

| Isopropoxy-CH | 4.5 - 4.8 | Septet | 1H |

| Ethyl-CH₂ | 4.2 - 4.4 | Quartet | 2H |

| Ethyl-CH₃ | 1.3 - 1.5 | Triplet | 3H |

| Isopropoxy-CH₃ | 1.2 - 1.4 | Doublet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton.

Carbonyl Carbon: The ester carbonyl carbon is typically found in the downfield region of the spectrum (around 160-180 ppm).

Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (approximately 110-160 ppm). The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF).

Aliphatic Carbons: The carbons of the ethyl and isopropoxy groups will be observed in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~165 |

| Aromatic C-F | ~155 (with large J-coupling) |

| Aromatic C-O | ~150 |

| Other Aromatic C | 115 - 135 |

| Isopropoxy-CH | ~70 |

| Ethyl-CH₂ | ~60 |

| Isopropoxy-CH₃ | ~22 |

| Ethyl-CH₃ | ~14 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Shifts and Couplings

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. beilstein-journals.org The chemical shift of the fluorine signal is indicative of its electronic environment. Furthermore, coupling between the fluorine nucleus and nearby protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can provide crucial structural information. The presence of a single fluorine atom in this compound would result in a single resonance in the ¹⁹F NMR spectrum, likely split into a multiplet due to coupling with the aromatic protons. beilstein-journals.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comyoutube.com It would be used to confirm the connectivity within the ethyl and isopropoxy groups and to trace the coupling pathways among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comyoutube.com It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range couplings). youtube.comyoutube.com HMBC is crucial for piecing together the different fragments of the molecule, for instance, by showing a correlation between the ethyl protons and the carbonyl carbon, or between the isopropoxy protons and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. youtube.com NOESY can provide information about the preferred conformation of the molecule, for example, the spatial relationship between the isopropoxy group and the adjacent aromatic proton.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. vscht.cz The absorption of infrared radiation or the scattering of laser light provides a characteristic fingerprint of the functional groups present.

Identification of Characteristic Vibrational Modes for Ester, Fluoro, and Isopropoxy Groups

The IR and Raman spectra of this compound would display characteristic bands corresponding to the vibrations of its functional groups.

Ester Group: A strong absorption band due to the carbonyl (C=O) stretching vibration is expected in the region of 1720-1740 cm⁻¹. C-O stretching vibrations will also be present at lower wavenumbers.

Fluoro Group: The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹. researchgate.net Its exact position can be influenced by the aromatic ring.

Isopropoxy Group: C-H stretching vibrations of the alkyl groups will be observed around 2850-3000 cm⁻¹. C-O stretching vibrations associated with the ether linkage will also be present.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Interactive Data Table: Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | 1720 - 1740 |

| Ester/Ether | C-O Stretch | 1000 - 1300 |

| Fluoroaromatic | C-F Stretch | 1000 - 1400 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

Analysis of Aromatic Ring Vibrations

The infrared (IR) and Raman spectra of this compound would be dominated by vibrations associated with its substituted benzene ring. The position of substituents (fluoro, isopropoxy, and ethyl carboxylate groups) on the aromatic ring influences the vibrational modes.

Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The substitution pattern of the benzene ring in this compound would give rise to a characteristic pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be indicative of the 1,2,3-trisubstitution pattern.

The C=C stretching vibrations within the aromatic ring are expected to produce a group of bands between 1620 cm⁻¹ and 1450 cm⁻¹. The presence of the fluorine atom and the oxygen of the isopropoxy group directly attached to the ring will likely influence the position and intensity of these bands. For instance, the electron-donating isopropoxy group and the electron-withdrawing fluorine atom would have competing effects on the electron density of the ring, which in turn affects the force constants of the C=C bonds.

In-plane and out-of-plane C-H bending vibrations would also be present. The out-of-plane bending modes, typically found between 900 and 675 cm⁻¹, are particularly sensitive to the substitution pattern and could further confirm the arrangement of substituents on the benzene ring.

The C-F stretching vibration is expected to appear as a strong band in the region of 1300-1100 cm⁻¹. The C-O stretching vibrations of the ether and ester groups would also be prominent. Asymmetric and symmetric C-O-C stretching from the isopropoxy and ethyl ester moieties would likely be observed in the 1300-1000 cm⁻¹ range. The strong C=O stretching vibration of the ethyl ester group would be a prominent feature, typically appearing around 1720 cm⁻¹.

A hypothetical data table for the characteristic aromatic ring vibrations is presented below, based on typical ranges for substituted benzenes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1620 - 1450 |

| Aromatic C-H In-plane Bend | 1300 - 1000 |

| Aromatic C-H Out-of-plane Bend | 900 - 675 |

| C-F Stretch | 1300 - 1100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₂H₁₅FO₃. The theoretical exact mass can be calculated as follows:

| Element | Number of Atoms | Atomic Mass | Total Mass |

| Carbon (C) | 12 | 12.011 | 144.132 |

| Hydrogen (H) | 15 | 1.008 | 15.120 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total Exact Mass | 226.247 |

An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the compound's elemental formula.

In a mass spectrometer, the molecular ion of this compound would undergo fragmentation, providing valuable structural information. The fragmentation pattern can be predicted based on the stability of the resulting fragments. For aromatic esters, common fragmentation pathways include the loss of the alkoxy group from the ester and cleavage of the ether bond.

A likely primary fragmentation step would be the loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion, resulting in a stable acylium ion. Another significant fragmentation would be the loss of an ethylene (B1197577) molecule (CH₂=CH₂) via a McLafferty rearrangement, if a gamma-hydrogen is available on the isopropoxy group. Cleavage of the isopropoxy group could occur either by loss of a propyl radical (•CH(CH₃)₂) or a propene molecule (CH₂=CHCH₃).

A plausible fragmentation pattern is outlined in the table below:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 226 | Molecular Ion [M]⁺ |

| 181 | Loss of •OCH₂CH₃ |

| 198 | Loss of C₂H₄ (ethylene) |

| 183 | Loss of •CH(CH₃)₂ |

| 184 | Loss of C₃H₆ (propene) |

| 153 | Loss of •OCH₂CH₃ and CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group of the ester.

The benzene ring itself has characteristic absorptions, which are shifted and intensified by the substituents. The isopropoxy group, being an auxochrome, would likely cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The fluorine atom and the ethyl ester group would also influence the position and intensity of these bands.

Typically, substituted benzoates exhibit a strong absorption band (the E2 band) around 230 nm and a weaker band (the B band) around 270-280 nm. The n → π* transition of the carbonyl group is generally weak and may be submerged by the stronger π → π* bands.

A hypothetical UV-Vis absorption data table is provided below:

| Transition | λmax (nm) (in a non-polar solvent) | Molar Absorptivity (ε) |

| π → π* (E2 band) | ~230 | High |

| π → π* (B band) | ~275 | Moderate |

| n → π* (Carbonyl) | ~310 | Low |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the planarity of the benzene ring and the conformation of the ethyl ester and isopropoxy substituents relative to the ring. The C-F bond length is expected to be in the range of 1.33-1.36 Å. The C-O bond lengths of the ester and ether groups would also be determined with high precision.

The bond angles within the benzene ring would be close to 120°, with some distortion due to the substituents. The geometry around the sp² hybridized carbonyl carbon of the ester would be trigonal planar, with bond angles of approximately 120°.

Torsional angles would describe the orientation of the substituents. For instance, the torsional angle between the plane of the benzene ring and the plane of the ester group would indicate the degree of conjugation. Similarly, the conformation of the isopropoxy group would be defined by the relevant torsional angles.

A hypothetical table of selected structural parameters is presented below, based on data for similar structures.

| Parameter | Expected Value |

| C-F Bond Length | 1.33 - 1.36 Å |

| C=O Bond Length | 1.20 - 1.23 Å |

| C-O (ester) Bond Length | 1.33 - 1.36 Å |

| C-O (ether) Bond Length | 1.35 - 1.38 Å |

| C-C-C (ring) Bond Angle | ~120° |

| O-C=O (ester) Bond Angle | ~123° |

| C-O-C (ether) Bond Angle | ~118° |

| Ring-Ester Torsional Angle | Variable, influences conjugation |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)

While a definitive crystal structure for this compound has not been detailed in the examined literature, a comprehensive analysis of its constituent functional groups—a fluorinated benzene ring, an ethyl ester, and an isopropoxy group—allows for a predictive assessment of the intermolecular forces that likely govern its crystal packing. The interplay of these non-covalent interactions is crucial in defining the three-dimensional supramolecular architecture. rsc.orgscispace.com

The molecular structure is anticipated to be stabilized by a variety of weak hydrogen bonds, primarily C–H···O and C–H···F interactions. The carbonyl oxygen of the ethyl ester group and the oxygen atom of the isopropoxy group are expected to be the primary hydrogen bond acceptors. uj.ac.za The hydrogen atoms of the ethyl and isopropoxy alkyl chains, as well as the aromatic hydrogens, can serve as donors in these C–H···O interactions. researchgate.net The presence of the highly electronegative fluorine atom introduces the possibility of C–H···F hydrogen bonds, which are recognized as significant interactions in the crystal packing of fluorinated organic molecules. researchgate.netacs.orgresearchgate.net These interactions, though weak, collectively contribute to the stability of the crystal lattice. rsc.org

The fluorine substituent also brings forth the potential for halogen bonding. Although more common for heavier halogens, fluorine can, in certain electronic environments, act as a halogen bond donor. researchgate.net The formation of such bonds depends on the presence of a positive electrostatic potential (σ-hole) on the fluorine atom, which would interact with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen.

Furthermore, the presence of the substituted benzene ring suggests the likelihood of π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. nih.govcomporgchem.com These interactions would involve the face-to-face stacking of the aromatic rings of adjacent molecules. The electronic nature of the substituents on the benzene ring—the electron-withdrawing fluorine atom and the electron-donating isopropoxy and ester groups—is expected to influence the geometry and strength of these π-π stacking interactions. researchgate.net In some aromatic esters, crystal packing is also facilitated by C–H···π interactions, where a hydrogen atom from an alkyl group interacts with the electron cloud of an aromatic ring. iucr.orgnih.gov

Table of Potential Intermolecular Interactions in this compound

| Interaction Type | Potential Donor | Potential Acceptor | Anticipated Significance |

|---|---|---|---|

| C–H···O Hydrogen Bond | Alkyl C-H (ethyl, isopropyl), Aromatic C-H | Carbonyl Oxygen (ester), Ether Oxygen (isopropoxy) | High; a primary contributor to lattice stabilization. researchgate.net |

| C–H···F Hydrogen Bond | Alkyl C-H (ethyl, isopropyl), Aromatic C-H | Fluorine | Moderate; known to be a significant factor in the packing of fluorinated compounds. acs.orgrsc.org |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Moderate to High; common in aromatic compounds, influenced by substituents. nih.govcomporgchem.com |

| Halogen Bond (F···O) | Fluorine (as electrophile) | Carbonyl Oxygen | Low; less common for fluorine but theoretically possible. researchgate.net |

| C–H···π Interaction | Alkyl C-H (ethyl, isopropyl) | Benzene Ring (π-system) | Moderate; often observed in substituted aromatic esters. nih.gov |

Chemical Reactivity and Transformation Studies of Ethyl 2 Fluoro 3 Isopropoxybenzoate

Ester Hydrolysis Reactions

Ester hydrolysis is a fundamental reaction of Ethyl 2-fluoro-3-isopropoxybenzoate, which can be catalyzed by acids or bases, or facilitated by enzymes. This process involves the cleavage of the ester bond to yield 2-fluoro-3-isopropoxybenzoic acid and ethanol (B145695).

The acid-catalyzed hydrolysis of this compound proceeds via a mechanism that is essentially the reverse of Fischer esterification. The reaction is an equilibrium process, and its rate is influenced by the electronic and steric environment of the ester group. chemistrysteps.com

The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.org Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org A series of proton transfers then occurs, leading to the formation of a good leaving group (ethanol), which is subsequently eliminated to regenerate the carbonyl group of the carboxylic acid. libretexts.org

Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis

| Compound | Relative Rate Constant (k_rel) |

|---|---|

| Ethyl benzoate (B1203000) | 1.00 |

| Ethyl 2-fluorobenzoate | ~5-10 |

This table presents hypothetical data for illustrative purposes, based on established principles of physical organic chemistry.

Base-catalyzed hydrolysis, or saponification, of this compound is an irreversible process that yields the corresponding carboxylate salt and ethanol. chemistrysteps.commasterorganicchemistry.com The irreversibility of this reaction under basic conditions makes it a more efficient method for ester cleavage compared to acid-catalyzed hydrolysis. chemistrysteps.com

The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the ethoxide ion as the leaving group, resulting in the formation of 2-fluoro-3-isopropoxybenzoic acid. masterorganicchemistry.com In the basic medium, the carboxylic acid is promptly deprotonated by the hydroxide or ethoxide ions to form the highly stable carboxylate salt. chemistrysteps.commasterorganicchemistry.com This final acid-base step drives the reaction to completion. masterorganicchemistry.com

The rate of saponification is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom at the ortho position, are known to accelerate the reaction by stabilizing the negatively charged transition state of the tetrahedral intermediate. The isopropoxy group, being an electron-donating group, would typically be expected to slow down the reaction; however, its effect from the meta position is less pronounced.

The enzymatic hydrolysis of esters offers a green and highly selective alternative to chemical methods. Lipases are a class of enzymes that are particularly effective in catalyzing the hydrolysis of ester bonds. mdpi.comsemanticscholar.org Studies on fluorinated aromatic esters have shown that enzymes like Amano PS, a lipase (B570770) from Burkholderia cepacia, can exhibit excellent selectivity and yield in the hydrolysis of such compounds. mdpi.comresearchgate.net

While specific studies on the enzymatic hydrolysis of this compound have not been reported, it is plausible that certain lipases could catalyze its hydrolysis to 2-fluoro-3-isopropoxybenzoic acid and ethanol. The efficiency and enantioselectivity of such a biotransformation would depend on the specific enzyme used and the reaction conditions. mdpi.com The presence of the fluorine atom has been shown in some cases to enhance the specificity of certain hydrolases for fluorinated substrates. nih.gov

Potential Lipases for Hydrolysis

| Enzyme | Source | Potential for Hydrolysis |

|---|---|---|

| Amano Lipase PS | Burkholderia cepacia | High selectivity for fluorinated aromatic esters has been reported. mdpi.comresearchgate.net |

| Candida antarctica Lipase B (CALB) | Pseudozyma antarctica | Broad substrate specificity, often used in ester transformations. |

This table lists enzymes with known esterase activity that could potentially be used for the hydrolysis of this compound.

Transesterification Reactions with Various Alcohols

Transesterification is a process where the ethyl group of this compound is exchanged with another alkyl group from a different alcohol. ucla.edumasterorganicchemistry.com This reaction can be catalyzed by either an acid or a base and is typically driven to completion by using a large excess of the reactant alcohol. libretexts.orgucla.edu

Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com In a basic environment, an alkoxide corresponding to the new alcohol acts as the nucleophile in a nucleophilic acyl substitution reaction. masterorganicchemistry.com For instance, reacting this compound with an excess of methanol (B129727) in the presence of an acid or base catalyst would yield Mthis compound and ethanol. The choice of catalyst and reaction conditions can be tailored to favor the desired product. organic-chemistry.org

Examples of Potential Transesterification Reactions

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Isopropanol (B130326) | Acid or Base | Isopropyl 2-fluoro-3-isopropoxybenzoate |

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces one of the hydrogen atoms on the ring. masterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the ortho-fluoro group and the meta-isopropoxy group.

The directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The fluorine atom, although deactivating due to its high electronegativity (inductive effect), is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect). pressbooks.pubcsbsju.edu The isopropoxy group is an activating, ortho, para-director due to its strong resonance electron-donating ability. libretexts.org

In this compound, the positions ortho and para to the fluorine atom are C3, C6, and C4. The positions ortho and para to the isopropoxy group are C2, C4, and C6. The directing effects of both groups reinforce substitution at the C4 and C6 positions. The C5 position is meta to both groups and would be the least favored site for substitution. Steric hindrance from the bulky isopropoxy group might disfavor substitution at the C4 position to some extent, potentially making the C6 position the most likely site for electrophilic attack.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring would require a Lewis acid catalyst such as FeBr₃ or AlCl₃. masterorganicchemistry.comlumenlearning.com The incoming halogen would be directed primarily to the C6 position, and to a lesser extent, the C4 position. Direct fluorination is generally too reactive and difficult to control. libretexts.org

Nitration: Nitration, achieved with a mixture of nitric acid and sulfuric acid, would introduce a nitro group (-NO₂) onto the ring. masterorganicchemistry.com Similar to halogenation, the nitro group would be directed to the C4 and C6 positions, with the C6 position likely being the major product due to steric considerations.

Predicted Regioselectivity in EAS Reactions

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | Ethyl 6-bromo-2-fluoro-3-isopropoxybenzoate |

| Chlorination | Cl₂, AlCl₃ | Ethyl 6-chloro-2-fluoro-3-isopropoxybenzoate |

This table presents predicted products based on the established directing effects of the substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions, particularly at Positions Activated by Fluorine or other Substituents

Nucleophilic aromatic substitution (SNAr) represents a key class of reactions for modifying aromatic rings. In the case of this compound, the fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack. masterorganicchemistry.comchemistrysteps.com This effect is most pronounced when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the intermediate Meisenheimer complex. wikipedia.orgimperial.ac.ukresearchgate.net

The reactivity of fluoroarenes in SNAr reactions is often greater than that of other haloarenes. imperial.ac.uk This is because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the strong electron-withdrawing nature of fluorine. masterorganicchemistry.com The subsequent breaking of the strong C-F bond is a faster process, driven by the restoration of aromaticity. masterorganicchemistry.com

While the fluorine at the 2-position is the primary site for SNAr, the isopropoxy and ethyl ester groups also influence the reactivity. The isopropoxy group, an ortho, para-director, can donate electron density through resonance, potentially moderating the ring's activation by the fluorine. libretexts.org Conversely, the ethyl ester group is an electron-withdrawing group and can further activate the ring, although its effect is transmitted through the benzene ring.

Recent advancements have enabled the SNAr of even unactivated or electron-rich fluoroarenes through methods like organic photoredox catalysis. nih.gov This opens up possibilities for a wider range of nucleophiles, including azoles, amines, and carboxylic acids, to displace the fluorine atom under mild conditions. nih.gov Transition metal-free conditions, for instance using a strong base like potassium hydroxide in DMSO, have also been developed for the N-arylation of indoles and carbazoles with fluoroarenes. mdpi.com

C-H Functionalization of the Benzoate Ring

C-H functionalization has emerged as a powerful tool for the direct modification of aromatic rings, offering a more atom-economical approach compared to traditional cross-coupling reactions. For this compound, the various substituents on the ring can act as directing groups, guiding the functionalization to specific positions. acs.orgrsc.orgnih.gov

Palladium-catalyzed C-H activation is a prominent method in this field. nih.govacs.orgnih.govorganic-chemistry.org The ester group can function as a directing group, facilitating ortho-C-H activation. Similarly, the isopropoxy group's oxygen atom can coordinate with the metal catalyst, directing functionalization to the adjacent C-H bonds. The fluorine atom's electronic influence can also play a role in the regioselectivity of these reactions.

The development of new directing groups and catalytic systems continues to expand the scope of C-H functionalization. acs.orgacs.org For instance, weakly coordinating directing groups have been shown to improve catalytic efficiency. acs.org Research has also focused on extending these methods to sp³ C-H bonds, although this remains more challenging. acs.org

Reactions of the Ester Carbonyl Group

Reduction to Alcohols (e.g., using metal hydrides)

The ester group of this compound can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation, capable of reducing esters to alcohols. commonorganicchemistry.comorgosolver.comquora.comlibretexts.orglibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. orgosolver.com

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters to alcohols under standard conditions. libretexts.orglibretexts.org However, the reactivity of borohydride reagents can be enhanced. For instance, borane-dimethyl sulfide (B99878) (BH₃-SMe₂) can reduce aromatic esters, although it may require longer reaction times compared to aliphatic esters. commonorganicchemistry.com

Selective reduction of the ester in the presence of other functional groups is a key consideration. Novel catalyst systems are being developed for the highly selective partial reduction of esters to aldehydes, which could be an alternative transformation pathway. acs.orgnih.govchemrxiv.org There are also methods for the complete deoxygenation of esters to ethers. organic-chemistry.org

| Reagent | Product | Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Typically in an ether solvent like THF, followed by an acidic workup. |

| Sodium Borohydride (NaBH₄) | No reaction (generally) | Standard alcohol solvents. |

| Borane-dimethyl sulfide (BH₃-SMe₂) | Primary Alcohol | Refluxing THF, longer reaction times for aromatic esters. commonorganicchemistry.com |

Reaction with Organometallic Reagents (e.g., Grignard, Organolithium)

The ester functionality of this compound can react with organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents. saylor.orglibretexts.org These reactions typically lead to the formation of tertiary alcohols. The reaction proceeds through a double addition of the organometallic reagent to the carbonyl carbon. The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent of the organometallic reagent.

The presence of the fluorine and isopropoxy groups on the aromatic ring can potentially influence the reaction. The acidic protons on the aromatic ring are generally not reactive towards Grignard or organolithium reagents under standard conditions. However, the choice of organometallic reagent and reaction conditions is crucial to avoid side reactions. For instance, highly reactive organolithium compounds can sometimes undergo side reactions if not handled properly. nih.gov

The development of more functional group tolerant organometallic reagents, such as organozinc and organomagnesium reagents prepared in the presence of lithium chloride, has expanded the scope of these reactions. nih.govorganic-chemistry.org

| Reagent | Intermediate | Final Product |

| Grignard Reagent (RMgX) | Ketone | Tertiary Alcohol |

| Organolithium Reagent (RLi) | Ketone | Tertiary Alcohol |

Amidation Reactions

The conversion of the ester group in this compound to an amide can be achieved through aminolysis. chemistrysteps.com This reaction involves the direct reaction of the ester with ammonia, a primary amine, or a secondary amine to form a primary, secondary, or tertiary amide, respectively. chemistrysteps.com However, this reaction can be slow as the alkoxy group is a poor leaving group. chemistrysteps.com

To facilitate this transformation, various methods have been developed. One approach is the use of a catalyst, such as a Lewis acid or a base. researchgate.netnih.gov For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be an effective catalyst for the aminolysis of certain esters. nih.gov Another strategy involves the use of strong bases like potassium tert-butoxide in DMSO or n-butyllithium in THF to promote direct amidation. nih.gov

Alternatively, the ester can be converted to a more reactive carboxylic acid derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. nih.gov One-pot procedures for the direct condensation of carboxylic acids and amines have also been developed. nih.gov

Transformations of the Isopropoxy Moiety

The isopropoxy group on the aromatic ring is an ether linkage and can undergo cleavage under certain conditions. numberanalytics.comnumberanalytics.comwikipedia.org Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.orglibretexts.orglibretexts.org Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for this purpose. numberanalytics.comlibretexts.orglibretexts.org

The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. wikipedia.orglibretexts.orglibretexts.org For an aryl alkyl ether like the isopropoxy derivative, the cleavage will typically yield a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org This is because the C(aryl)-O bond is stronger than the C(alkyl)-O bond, and nucleophilic attack on an aromatic carbon is disfavored. libretexts.orglibretexts.org

Basic conditions can also be used for ether cleavage, although this is less common for aromatic ethers. numberanalytics.comnumberanalytics.com Strong bases can deprotonate the position alpha to the ether oxygen, leading to decomposition. wikipedia.org

| Reagent | Products | Mechanism |

| Strong Acid (e.g., HBr, HI) | Phenol and Isopropyl Halide | Acid-catalyzed nucleophilic substitution (SN1 or SN2) |

| Strong Base | Generally less common for aromatic ethers | Deprotonation followed by decomposition |

Ether Cleavage Reactions

Ethers are generally stable but can be cleaved under strong acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.orgopenstax.org For this compound, the isopropoxy group is susceptible to such cleavage. The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, forming a good leaving group. libretexts.org

Following protonation, the reaction can proceed via either an SN1 or SN2 pathway. openstax.org In this case, the ether is an alkyl aryl ether. The C(aryl)-O bond is strong and resistant to cleavage, meaning the nucleophilic attack from the halide ion (e.g., Br⁻ or I⁻) will occur on the alkyl side (the isopropyl group). mdma.chlibretexts.org Given that the isopropyl group is secondary, the reaction could have characteristics of both SN1 (formation of a secondary carbocation) and SN2 (nucleophilic attack) mechanisms. openstax.orglibretexts.org However, the typical outcome is the cleavage of the alkyl-oxygen bond.

The expected products from the acidic cleavage of this compound would be Ethyl 2-fluoro-3-hydroxybenzoate and 2-halopropane (e.g., 2-bromopropane (B125204) or 2-iodopropane).

Table 1: Predicted Products of Ether Cleavage

| Reactant | Reagent | Predicted Products | Mechanism Type |

|---|

Rearrangement Studies

Specific rearrangement studies on this compound are not prominent in the surveyed literature. However, the potential for certain types of rearrangements can be considered based on its structure.

One relevant transformation is the Fries Rearrangement , which involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgbyjus.com While the starting material is an ether, not an ester of a phenol, if the isopropoxy group were first cleaved to a hydroxyl group (as in 4.5.1), a subsequent acylation followed by a Fries rearrangement would be a plausible pathway for further functionalization. The Fries rearrangement is known to be selective for the ortho and para positions, with temperature and solvent influencing the outcome. wikipedia.orglscollege.ac.in

Another potential, though less direct, rearrangement is the Photo-Fries Rearrangement . This photochemical variant proceeds through a radical mechanism and can also yield ortho and para hydroxy aryl ketones from a phenolic ester. wikipedia.org Its applicability would again depend on the prior conversion of the isopropoxy group to a phenolic hydroxyl.

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C, C-N, and C-O bonds. For this compound, these reactions offer a powerful way to modify the aromatic ring.

The activation of a C(aryl)-F bond is a challenging transformation due to the high bond dissociation energy of the C-F bond. While significant advances have been made, this reaction typically requires specialized catalysts and conditions. Direct C-F bond activation on a molecule like this compound would be difficult and likely less favorable than reactions at other positions on the ring.

A more viable strategy for derivatization involves the functionalization of the C-H bonds at positions 4, 5, and 6 of the aromatic ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Fluoro Group : A deactivating but ortho, para-director. libretexts.orgvaia.com

Isopropoxy Group : An activating and ortho, para-director.

Ethyl Ester Group : A deactivating and meta-director. libretexts.org

The combined influence of these groups makes the aromatic ring electron-poor and directs electrophilic substitutions. For transition metal-catalyzed C-H activation, the fluorine atom can act as an effective ortho-directing group, enhancing the reactivity of the C-H bond at the C2 position, which is already substituted. nih.govacs.org However, the C-H bond at the C4 position is ortho to the isopropoxy group and para to the fluorine, making it a likely site for functionalization.

A common synthetic approach would involve introducing a halide (Br or I) at one of the vacant aromatic positions via electrophilic halogenation, followed by a standard palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

Table 2: Potential Cross-Coupling Strategies

| Reaction Type | Target Position | Required Intermediate | Potential New Bond |

|---|---|---|---|

| Suzuki Coupling | C4, C5, or C6 | Bromo- or Iodo-derivatized substrate | C-C (Aryl, Vinyl) |

| Heck Coupling | C4, C5, or C6 | Bromo- or Iodo-derivatized substrate | C-C (Alkene) |

Photochemical and Electrochemical Reactions

The response of this compound to light or electricity is another avenue for chemical transformation.

Photochemical Reactions: Aromatic esters and ketones can undergo various photochemical reactions. rsc.org One possibility is a Norrish Type II reaction , which involves intramolecular hydrogen abstraction if a suitable γ-hydrogen is available. wikipedia.org In this molecule, however, the alkyl chains of the ester and ether groups are short, making this pathway less likely. More relevant is the potential for photo-induced electron transfer reactions, which can lead to the reduction or cleavage of the ester group. libretexts.org Photochemical dearomatization reactions are also known but typically require specific reaction partners. wikipedia.org The Photo-Fries rearrangement, as mentioned earlier, is another potential photochemical pathway for related phenolic esters. wikipedia.org